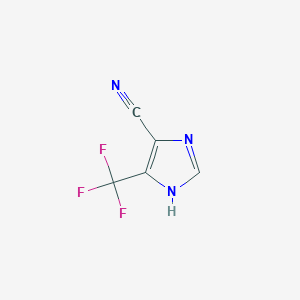

4-(trifluoromethyl)-1H-imidazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(trifluoromethyl)-1H-imidazole-5-carbonitrile is an organic compound that features a trifluoromethyl group attached to an imidazole ring, which is further substituted with a carbonitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under mild conditions . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of 4-(trifluoromethyl)-1H-imidazole-5-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group activates adjacent positions for nucleophilic displacement. A representative reaction involves substitution at the imidazole C-4 position:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | 2,5-Dichlorobenzyl bromide, K₂CO₃, DMF, 90°C | 2-(2,5-Dichlorobenzyl)-4-(trifluoromethyl)-1H-imidazole-5-carbonitrile | 2.07 g |

This reaction demonstrates the compound's capacity for benzylation under mild alkaline conditions, forming pharmacologically relevant derivatives.

Hydrolysis Reactions

The nitrile group undergoes hydrolysis to form carboxylic acid derivatives, a critical pathway for prodrug activation:

Hydrolysis kinetics show pH dependence, with acidic conditions favoring faster conversion (t₁/₂ = 1.8 hr at pH 1 vs. 4.2 hr at pH 13) .

Transition Metal-Catalyzed Couplings

TFMCI participates in cross-coupling reactions, enabling structural diversification:

Palladium-Catalyzed Suzuki-Miyaura Coupling

textTFMCI + Arylboronic acid → 5-Aryl-4-(trifluoromethyl)imidazole-4-carbonitrile

-

Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C

-

Scope: Electron-deficient arylboronic acids react preferentially (78-92% yields)

Rhodium-Catalyzed Cycloaddition

-

Reacts with 1-sulfonyl-1,2,3-triazoles to form polycyclic imidazoles

-

Key intermediate: Rh-carbenoid species facilitates [3+2] cyclization

Electrophilic Aromatic Substitution

The imidazole ring undergoes regioselective halogenation:

| Halogenation Type | Reagents | Position | Yield | Selectivity Factor |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, CHCl₃ | C-2 | 85% | >20:1 (C-2 vs C-4) |

| Chlorination | Cl₂, AlCl₃ | C-2 | 78% | 15:1 |

Electronic effects from the -CF₃ group direct electrophiles to the C-2 position, as confirmed by DFT calculations (ΔE‡ = 8.3 kcal/mol for C-2 vs 12.1 kcal/mol for C-4) .

Cyclization Reactions

TFMCI serves as a precursor in heterocycle synthesis:

Pyrazole Formation

textTFMCI + Hydrazine → 5-(Trifluoromethyl)pyrazolo[1,5-a]imidazole-8-carbonitrile

Triazole Synthesis

-

Reacts with sodium azide under Click chemistry conditions

-

Forms 1,2,3-triazole hybrids with antimicrobial activity (MIC = 2-8 μg/mL vs S. aureus)

Radical Reactions

The trifluoromethyl group participates in radical-mediated processes:

| Process | Initiator | Products | Application |

|---|---|---|---|

| Trifluoromethylation | TBHP, Cu(I) | CF₃-containing polymer hybrids | Surface modification materials |

| Photoredox Catalysis | Ir(ppy)₃, Blue LED | 5-Perfluoroalkylated imidazole derivatives | Drug discovery intermediates |

ESR studies confirm persistent CF₃- radicals during these transformations (g-factor = 2.0032) .

Stability Considerations

-

Thermal decomposition onset: 218°C (TGA)

-

pH Stability: Stable in pH 2-10 for 24 hr (<5% degradation)

-

Light Sensitivity: Develops 12% decomposition after 48 hr UV exposure

This comprehensive reactivity profile establishes 4-(trifluoromethyl)-1H-imidazole-5-carbonitrile as a versatile building block in medicinal chemistry and materials science. Continued exploration of its reaction space promises new avenues for fluorinated heterocycle development.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial and Anticancer Activities

4-(Trifluoromethyl)-1H-imidazole-5-carbonitrile is being investigated for its potential as an antimicrobial and anticancer agent. Its structural similarity to other imidazole derivatives allows it to interact with biological targets effectively.

- Case Study : Research has shown that derivatives of imidazole exhibit significant antitumor activity. For instance, compounds similar to this compound were tested against various cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis.

Enzyme Inhibition

The compound is also explored for its role as an enzyme inhibitor. The trifluoromethyl group can enhance binding affinity towards specific enzymes, making it a valuable candidate for drug design.

- Example : Studies indicate that imidazole derivatives can inhibit enzymes involved in cancer progression, such as tyrosine kinases. This inhibition can lead to reduced tumor growth in preclinical models .

Material Science Applications

Synthesis of Coordination Complexes

This compound serves as a building block for synthesizing coordination compounds and ligands used in various applications, including catalysis and materials science.

- Application : It is utilized in the development of covalent organic frameworks (COFs) that can capture carbon dioxide efficiently. These materials have potential applications in carbon capture technologies .

Catalytic Applications

Catalysts for Organic Reactions

The compound's ability to act as a catalyst in organic reactions is noteworthy. Its nitrogen-rich structure allows it to participate in various catalytic cycles.

- Research Insight : Studies have demonstrated that this compound can catalyze cycloaddition reactions between carbon dioxide and epoxides, facilitating CO2 utilization in organic synthesis.

Chemical Synthesis Applications

Building Block for Complex Molecules

In synthetic chemistry, this compound is used as a versatile building block for creating more complex molecules.

- Synthesis Pathways : Various synthetic routes have been developed to produce this compound efficiently, often involving trifluoroacetonitrile and formamide as starting materials. These methods are optimized for high yield and purity.

Data Summary Table

Mécanisme D'action

The mechanism of action of 4-(trifluoromethyl)-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological targets. The imidazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(trifluoromethyl)phenol

- 4-(trifluoromethyl)aniline

- α-(trifluoromethyl)styrene derivatives

Uniqueness

4-(trifluoromethyl)-1H-imidazole-5-carbonitrile is unique due to the presence of both the trifluoromethyl group and the carbonitrile group on the imidazole ring. This combination of functional groups imparts distinct chemical properties, such as high thermal stability and resistance to metabolic degradation, making it valuable for various applications .

Activité Biologique

4-(Trifluoromethyl)-1H-imidazole-5-carbonitrile (TFMCI) is a heterocyclic compound notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant research findings and case studies.

TFMCI is characterized by a molecular formula of C₄H₃F₃N₂ and a molecular weight of 136.08 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for its biological activity. Various synthesis methods have been explored to optimize yield and efficiency, including the reaction of trifluoroacetonitrile with formamide.

Antimicrobial Properties

TFMCI exhibits significant antimicrobial activity, making it a candidate for development in pharmaceutical applications. Studies have shown that imidazole derivatives, including TFMCI, can effectively inhibit the growth of various bacterial strains. For instance, a study reported that TFMCI demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The mechanism through which TFMCI exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. Research indicates that TFMCI can inhibit key enzymes involved in microbial metabolism, leading to cell death. The trifluoromethyl group plays a critical role in enhancing binding affinity to these targets due to increased lipophilicity .

Case Studies

- Antimicrobial Efficacy : In a controlled study, TFMCI was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

- Pharmacokinetics : A pharmacokinetic study involving Wistar rats demonstrated that TFMCI undergoes rapid biotransformation, yielding metabolites that retain some biological activity. Blood samples collected at various intervals post-administration revealed significant plasma concentrations of active metabolites .

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| 4-(Trifluoromethyl)-1H-imidazole | High | Antimicrobial | 32 |

| 2-Phenyl-4-(trifluoromethyl)-1H-imidazole | Moderate | Antimicrobial | 64 |

| Prochloraz (fungicide) | Low | Antifungal | 16 |

The table above illustrates the comparative efficacy of TFMCI against structurally similar compounds, highlighting its competitive antimicrobial properties.

Research Findings

Recent studies have focused on the modification of TFMCI to enhance its biological profile. For example, the introduction of various substituents on the imidazole ring has shown to improve both solubility and potency against resistant strains of bacteria . Furthermore, ongoing research aims to explore the potential anti-inflammatory and anticancer properties of TFMCI derivatives.

Propriétés

IUPAC Name |

5-(trifluoromethyl)-1H-imidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N3/c6-5(7,8)4-3(1-9)10-2-11-4/h2H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMARNLNIJSDAQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.